

Application Notes and Protocols: ABT-866 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	ABT-866
CAS No.:	258526-74-8
Cat. No.:	B1664312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer Metabolism with ABT-866 (APO866/FK866)

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic dependencies is on the coenzyme nicotinamide adenine dinucleotide (NAD⁺), a critical player in cellular redox reactions, DNA repair, and signaling. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD⁺ biosynthesis.[1][2] Its inhibition presents a promising therapeutic strategy to selectively target cancer cells, which often have a higher NAD⁺ turnover compared to normal cells.[1][3]

ABT-866 (also known as APO866 or FK866) is a highly specific, non-competitive inhibitor of NAMPT.[3][4] By blocking NAMPT, **ABT-866** leads to a rapid depletion of intracellular NAD⁺ pools, subsequently causing ATP depletion, mitochondrial dysfunction, and ultimately, tumor cell death through apoptosis and autophagy.[1][5] Preclinical studies have demonstrated the potent antitumor activity of **ABT-866** across a range of hematologic malignancies and solid

tumors.[1][5][6] However, as a monotherapy, its clinical efficacy can be limited by dose-limiting toxicities and the development of resistance.[7][8]

Combination therapy offers a rational approach to enhance the therapeutic index of **ABT-866**, overcome resistance, and achieve synergistic antitumor effects. This guide provides a comprehensive overview and detailed protocols for investigating **ABT-866** in combination with other inhibitors, including chemotherapeutic agents, targeted therapies, and immunotherapies.

I. Scientific Rationale for Combination Therapies

The primary rationale for combining **ABT-866** with other anticancer agents is to exploit synergistic or additive effects by targeting multiple, often complementary, cellular pathways.

Combination with Chemotherapy

Many conventional chemotherapeutic agents induce DNA damage, which activates DNA repair enzymes like poly(ADP-ribose) polymerases (PARPs) that consume large amounts of NAD+.[4] By depleting the NAD+ pool, **ABT-866** can potentiate the effects of these DNA-damaging agents.

- Cisplatin: This platinum-based drug forms DNA adducts, leading to cell cycle arrest and apoptosis. The combination of **ABT-866** with cisplatin has shown enhanced anticancer effects in cholangiocarcinoma cells.[6]
- Other DNA-damaging agents: The efficacy of agents like doxorubicin, etoposide, and melphalan may be enhanced when combined with **ABT-866** due to the compromised DNA repair capacity in NAD+-depleted cells.[9][10][11]

Combination with Targeted Therapy (PARP Inhibitors)

PARP inhibitors, such as olaparib, are particularly effective in cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations). The combination of **ABT-866** and PARP inhibitors creates a synthetic lethality scenario. **ABT-866** depletes the substrate (NAD+) required for PARP activity, while the PARP inhibitor blocks the enzyme itself. This dual targeting of the NAD+ metabolism and DNA repair pathways has demonstrated significant synergy in preclinical models of glioblastoma and triple-negative breast cancer.[12][13][14]

Combination with Immunotherapy

Emerging evidence suggests that metabolic modulation can impact the tumor immune microenvironment. Combining **ABT-866** with immunotherapeutic agents aims to enhance anti-tumor immune responses.

- Anti-CD20 Antibodies (Rituximab): In lymphoma models, the combination of **ABT-866** with rituximab has been shown to potentiate lymphoma cell death through enhanced autophagy and caspase activation.[15]
- TRAIL (TNF-related apoptosis-inducing ligand): **ABT-866** has been found to act synergistically with TRAIL to induce apoptosis in non-Hodgkin's lymphoma and chronic lymphocytic leukemia cells.[16]

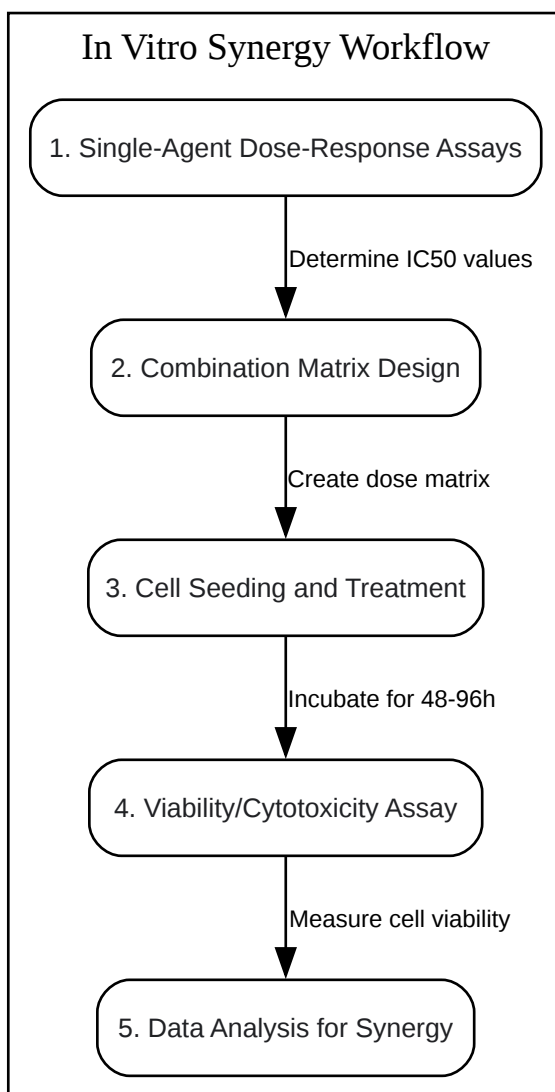
II. In Vitro Protocols for Combination Studies

Cell Line Selection and Culture

The choice of cell lines is critical for the successful evaluation of drug combinations.

- Selection Criteria:
 - Select cancer cell lines with varying sensitivity to **ABT-866** and the combination partner.
 - Include cell lines with known genetic backgrounds (e.g., mutations in DNA repair pathways, metabolic gene expression) to investigate mechanisms of synergy.
 - Use both cancer and normal cell lines to assess the therapeutic window of the combination.
- Cell Culture Conditions:
 - Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
 - Ensure cells are in the exponential growth phase before initiating experiments.
 - Regularly test for mycoplasma contamination.

Experimental Workflow for In Vitro Synergy Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro drug combination synergy analysis.

Protocol: Single-Agent Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ABT-866** and the combination partner in the selected cell lines.

Materials:

- Selected cancer cell lines
- **ABT-866** (APO866/FK866)
- Combination inhibitor
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Preparation:** Prepare a series of dilutions for **ABT-866** and the combination partner in culture medium. A typical 8-point dilution series is recommended.
- **Treatment:** Remove the old medium and add the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
- **Incubation:** Incubate the plates for a period that allows for at least two cell doublings (typically 72-96 hours).
- **Viability Assay:** Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
- **Data Analysis:** Plot the cell viability against the drug concentration and fit a dose-response curve to determine the IC50 value for each drug.

Protocol: Combination Matrix Assay

Objective: To assess the synergistic, additive, or antagonistic effect of **ABT-866** in combination with another inhibitor.

Materials:

- Same as for the single-agent assay.

Procedure:

- **Matrix Design:** Based on the single-agent IC₅₀ values, design a dose-response matrix. A 6x6 or 8x8 matrix is common, with concentrations ranging from below to above the IC₅₀ of each drug.
- **Cell Seeding and Treatment:** Seed cells as described previously. Treat the cells with the drug combinations according to the matrix layout. Include wells for each drug alone and a vehicle control.
- **Incubation and Viability Assay:** Follow the same procedure as the single-agent assay.
- **Synergy Analysis:** Analyze the data using established models such as the Chou-Talalay method or the Bliss independence model.

Data Analysis: Quantifying Synergy

2.5.1. The Chou-Talalay Method (Combination Index)

This method is based on the median-effect equation and provides a quantitative measure of synergy.[\[17\]](#)[\[18\]](#)

- **Combination Index (CI):**
 - $CI < 1$: Synergism
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism

Procedure:

- Use software like CompuSyn to calculate the CI values from the combination matrix data.[\[12\]](#)
- Generate a CI plot, which shows the CI value at different effect levels (fraction affected, Fa).

- Create an isobologram, a graphical representation of synergy, where data points falling below the line of additivity indicate synergy.

2.5.2. The Bliss Independence Model

This model assumes that the two drugs act independently.^{[19][20]} Synergy is observed when the combined effect is greater than the predicted additive effect based on the individual drug responses.

- Formula: $E_{\text{predicted}} = E_A + E_B - (E_A * E_B)$, where E_A and E_B are the fractional inhibitions of drug A and drug B alone.
- Interpretation:
 - $E_{\text{observed}} > E_{\text{predicted}}$: Synergy
 - $E_{\text{observed}} = E_{\text{predicted}}$: Additivity
 - $E_{\text{observed}} < E_{\text{predicted}}$: Antagonism

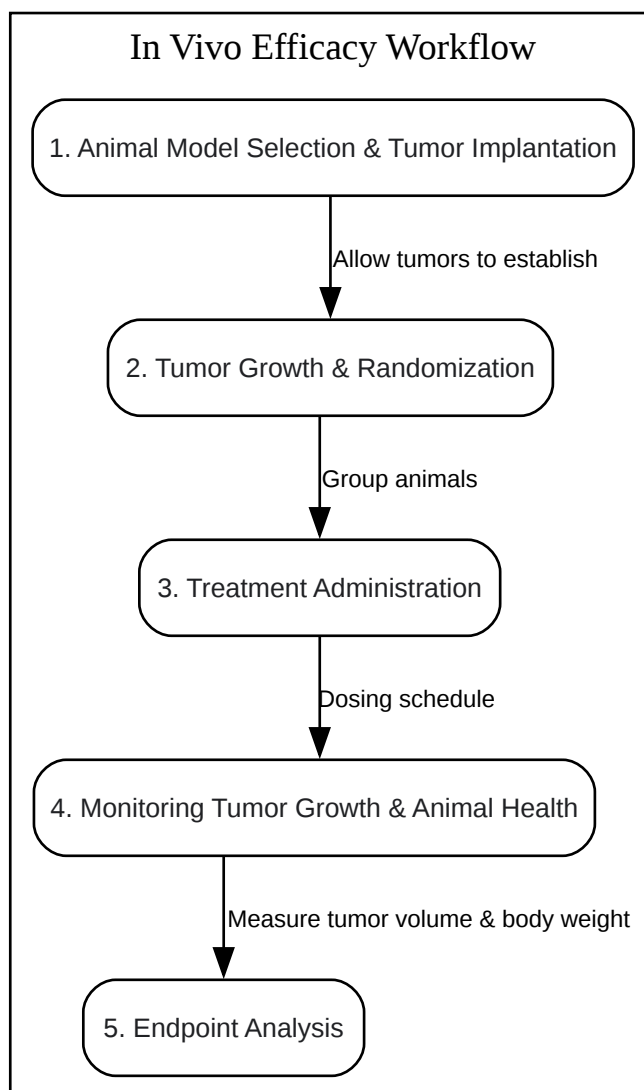
III. In Vivo Protocols for Combination Studies

Animal Models

The choice of animal model is crucial for translating in vitro findings.

- Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).^{[1][5]}
- Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into mice, better-preserving the heterogeneity of the original tumor.
- Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the study of interactions with the immune system.

Experimental Workflow for In Vivo Efficacy Studies



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo drug combination efficacy studies.

Protocol: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy and tolerability of **ABT-866** in combination with another inhibitor in a relevant animal model.

Materials:

- Selected animal model

- **ABT-866** (formulated for in vivo use)
- Combination inhibitor (formulated for in vivo use)
- Calipers for tumor measurement
- Animal scale

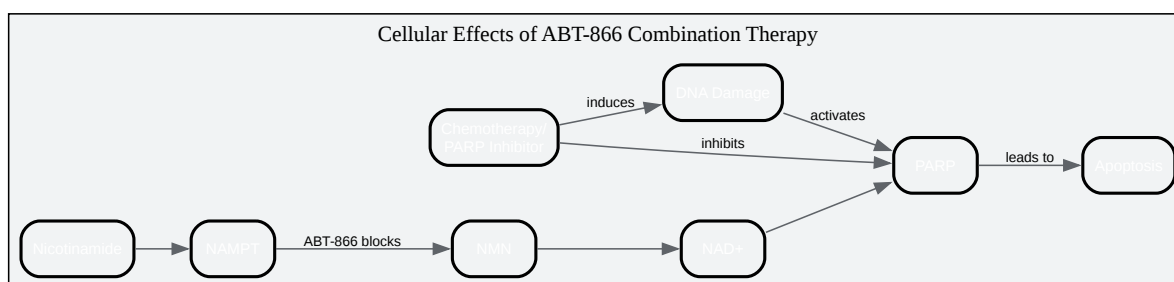
Procedure:

- Tumor Implantation: Implant tumor cells or fragments into the selected mice.
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize animals into treatment groups (Vehicle control, **ABT-866** alone, combination partner alone, combination therapy).
- Treatment Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health daily.
- Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals according to ethical guidelines.
- Data Analysis:
 - Plot mean tumor volume over time for each group.
 - Calculate tumor growth inhibition (TGI).
 - Assess statistical significance between treatment groups.
 - Analyze body weight changes as a measure of toxicity.

IV. Mechanistic Studies and Biomarker Discovery

To understand the basis of synergy and identify potential biomarkers of response, further mechanistic studies are essential.

Analysis of Cellular Pathways



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway showing the interplay of **ABT-866** with DNA damaging agents.

- Western Blotting: Assess changes in the expression and phosphorylation of key proteins in relevant signaling pathways (e.g., apoptosis markers like cleaved caspase-3 and PARP, DNA damage markers like γ H2AX).^{[13][14]}
- Metabolomics: Measure intracellular levels of NAD⁺, NADH, and ATP to confirm the metabolic effects of **ABT-866** and the combination.^{[5][6]}
- Flow Cytometry: Analyze cell cycle progression, apoptosis (Annexin V/PI staining), and reactive oxygen species (ROS) production.^{[5][21]}

Investigating Resistance Mechanisms

- Generation of Resistant Cell Lines: Develop cell lines with acquired resistance to **ABT-866** or the combination by long-term exposure to increasing drug concentrations.^{[8][22]}

- Genomic and Transcriptomic Analysis: Perform whole-exon sequencing or RNA sequencing to identify mutations or changes in gene expression that contribute to resistance.[8]

V. Data Presentation and Interpretation

Table 1: Example of In Vitro Cytotoxicity Data for ABT-866 and Combination Partners

Cell Line	ABT-866 IC50 (nM)	Partner A IC50 (µM)	Combination Index (CI) at Fa 0.5	Effect
Cell Line X	5.2	1.5	0.6	Synergistic
Cell Line Y	10.8	3.2	1.0	Additive
Cell Line Z	25.1	8.7	1.5	Antagonistic

Fa 0.5 represents the effect level where 50% of cells are affected.

Table 2: Example of In Vivo Efficacy Data for ABT-866 Combination Therapy

Treatment Group	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle	1500 ± 250	-	+5
ABT-866 (10 mg/kg)	900 ± 150	40	-2
Partner B (5 mg/kg)	1050 ± 200	30	-1
Combination	300 ± 80	80	-5

VI. Conclusion and Future Directions

The combination of the NAMPT inhibitor **ABT-866** with other anticancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The protocols and guidelines presented here provide a framework for the systematic evaluation of

ABT-866-based combination therapies. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combinations and on optimizing dosing schedules to maximize synergy while minimizing toxicity. The continued exploration of novel combination partners for **ABT-866** holds the potential to introduce new and effective treatment options for a variety of cancers.

References

- The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC. [\[Link\]](#)
- Synergistic Effects of NAMPT Inhibition and PARP Inhibition in Treatment of Glioblastoma. Neuro-Oncology Advances.
- Evaluation of drug combination effect using a Bliss independence dose-response surface model. PMC. [\[Link\]](#)
- A New Bliss Independence Model to Analyze Drug Combination Data. PubMed. [\[Link\]](#)
- Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP. Vala Sciences.
- Evaluation of Drug Combination Effect Using a Bliss Independence Dose–Response Surface Model. Taylor & Francis Online. [\[Link\]](#)
- A reference model for the combination of an arbitrary number of drugs: A generalization of the Bliss independence model. bioRxiv. [\[Link\]](#)
- Target enzyme mutations are the molecular basis for resistance towards pharmacological inhibition of nicotinamide phosphoribosyltransferase. PMC. [\[Link\]](#)
- The anti-lymphoma activity of APO866, an inhibitor of nicotinamide adenine dinucleotide biosynthesis, is potentialized when used in combination with anti-CD20 antibody. PubMed. [\[Link\]](#)
- Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. ASCO Publications. [\[Link\]](#)

- Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO Molecular Medicine. [\[Link\]](#)
- Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. MDPI. [\[Link\]](#)
- The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. ResearchGate. [\[Link\]](#)
- Inhibition of NAMPT using the potent inhibitor FK866 sensitizes... ResearchGate. [\[Link\]](#)
- Current Methods for Quantifying Drug Synergism. PMC. [\[Link\]](#)
- Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [\[Link\]](#)
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood. [\[Link\]](#)
- Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells. PMC. [\[Link\]](#)
- FK866 pre- and co-treatment optimally sensitizes PDA cells to β -lap.... ResearchGate. [\[Link\]](#)
- FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. AACR Journals. [\[Link\]](#)
- Drug combination studies and their synergy quantification using the Chou-Talalay method. Semantic Scholar. [\[Link\]](#)
- A Preclinical Study on the Rescue of Normal Tissue by Nicotinic Acid in High-Dose Treatment with APO866, a Specific Nicotinamide Phosphoribosyltransferase Inhibitor. AACR Journals. [\[Link\]](#)
- Schematic of Chou-Talalay method to determine the combination index.... ResearchGate. [\[Link\]](#)

- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. ResearchGate. [\[Link\]](#)
- Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [\[Link\]](#)
- Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment. Oncotarget. [\[Link\]](#)
- Reactive oxygen/nitrogen species contribute substantially to the antileukemia effect of APO866, a NAD lowering agent. PMC. [\[Link\]](#)
- CHEMOPOTENTIATING EFFECTS OF A NOVEL NAD BIOSYNTHESIS INHIBITOR, FK866, IN COMBINATION WITH ANTINEOPLASTIC AGENTS. DAIG. [\[Link\]](#)
- A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. PubMed. [\[Link\]](#)
- Potent Synergistic Activity of the NAD⁺ Synthesis Inhibitor APO866 and of the Apoptosis Inducer TRAIL in in Vitro and Ex Vivo Cellular Models of Non Hodgkin's Lymphoma and Chronic Lymphocytic Leukemia. ResearchGate. [\[Link\]](#)
- The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. PubMed. [\[Link\]](#)
- Efficacy and Safety of APO866 in Patients With Refractory or Relapsed Cutaneous T-Cell Lymphoma: A Phase 2 Clinical Trial. PubMed. [\[Link\]](#)
- On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. AACR Journals. [\[Link\]](#)
- A multicenter, open label, phase II study to assess the efficacy and safety of APO866 in the treatment of patients with refractory or relapsed cutaneous T-cell lymphoma. ASCO Publications. [\[Link\]](#)
- The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cells. [\[Link\]](#)

- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapeutic Strategy. *Frontiers in Pharmacology*. [[Link](#)]
- Immunotherapy drug combo helps extend the lives of patients with metastatic melanoma. *UCLA Health*. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ashpublications.org [ashpublications.org]
- 2. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - *PMC* [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment | *Oncotarget* [oncotarget.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Reactive oxygen/nitrogen species contribute substantially to the antileukemia effect of APO866, a NAD lowering agent - *PMC* [pmc.ncbi.nlm.nih.gov]
- 11. Herzlich Willkommen bei der DAIG! [daignet.de]
- 12. cns.org [cns.org]
- 13. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - *PMC* [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

- 15. The anti-lymphoma activity of APO866, an inhibitor of nicotinamide adenine dinucleotide biosynthesis, is potentialized when used in combination with anti-CD20 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 17. Current Methods for Quantifying Drug Synergism - PMC [pubmed.ncbi.nlm.nih.gov]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pubmed.ncbi.nlm.nih.gov]
- 20. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pubmed.ncbi.nlm.nih.gov]
- 22. Target enzyme mutations are the molecular basis for resistance towards pharmacological inhibition of nicotinamide phosphoribosyltransferase - PMC [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ABT-866 in Combination with Other Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664312/docs#application-notes-and-protocols-abt-866-in-combination-with-other-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)